Halogen-Metal Exchange: This method utilizes a 2-bromothiazole or 5-bromothiazole precursor. Treatment with an alkyl lithium reagent, such as n-butyllithium, generates the corresponding thiazolyllithium species. Subsequent reaction with carbon dioxide followed by acidic workup yields the desired thiazole-carboxylic acid. []
From 2-Trifluoroacetamido-4-(trifluoromethyl)thiazole: This approach involves the generation of a thiazole dianion through the treatment of 2-trifluoroacetamido-4-(trifluoromethyl)thiazole with two equivalents of n-butyllithium at -78°C. This dianion reacts with electrophiles at the 5-position. Subsequent transformations can then be utilized to install the carboxylic acid functionality. []
Esterification: Conversion to esters using various alcohols under acidic conditions. []
Amide Formation: Coupling with amines using coupling reagents like HATU or EDC to afford amides. [, , ]
The presence of the trifluoromethyl group allows for unique reactivity, such as the unusual labilization observed with N-2-chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea (5) under mild conditions. []
a) Fungicide Development: 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, a closely related analogue, is a key intermediate in synthesizing the fungicides fludioxonil and thifluzamide. []
b) Antimycobacterial Agents: Derivatives like 3-[(4-nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid (16) exhibit potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv. []
c) Glucokinase Activators: Compound 19, a derivative designed for liver-selective glucokinase activation, shows potential for treating type 2 diabetes with reduced hypoglycemia risk. []
d) Xanthine Oxidase Inhibitors: Derivatives featuring a methylene amine spacer between the phenyl ring and thiazole ring demonstrate potent xanthine oxidase inhibitory activities. []
e) GPR35 Agonists: Compounds like 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile (YE120) exhibit potent GPR35 agonist activity. []
f) RNase H Inhibitors: Derivatives incorporating a 5-nitro-furan-2-carboxylic acid carbamoylmethyl ester (NACME) moiety demonstrate potent inhibition of HIV-1 and MLV RT-associated RNase H activities. []
g) Histamine-3 Receptor Inverse Agonists: 5-hydroxyindole-2-carboxylic acid amides, developed from a pharmacophore model, show potential as histamine-3 receptor inverse agonists for treating obesity. []
h) Anti-inflammatory Agents: (S)-1-((S)-2-{[1-(4-Amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, demonstrates potent anti-inflammatory activity. []
i) NMDA Antagonists: Enantiopure 4-(3-phosphonopropyl)piperazine-2-carboxylic acid (CPP) derivatives display potent NMDA antagonistic properties. []
j) AMPA Receptor Antagonists: Analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid (TQX-173) demonstrate potent and selective AMPA receptor antagonist activity. []
k) Cathepsin K Inhibitors: Furan-2-carboxylic acid derivatives, such as OST-4077, exhibit potent cathepsin K inhibitory activity, showing promise for treating osteoporosis. []
l) Labeling and Detection Systems: 4-hydroxyazobenzene-2-carboxylic acid (HABA) forms the basis of a nonradioactive, chromogenic labeling system for bioanalytical applications like detection, isolation, and purification. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6